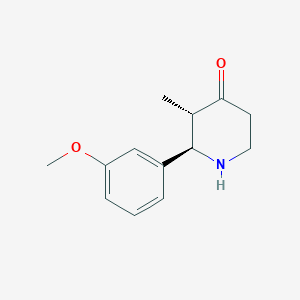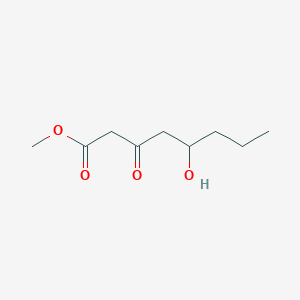![molecular formula C9H14N2O B14415393 [Methyl(2-oxocyclohexyl)amino]acetonitrile CAS No. 83196-13-8](/img/structure/B14415393.png)
[Methyl(2-oxocyclohexyl)amino]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Methyl(2-oxocyclohexyl)amino]acetonitrile is an organic compound with the molecular formula C9H14N2O It contains a six-membered cyclohexyl ring with a ketone group, an amino group attached to the methyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl(2-oxocyclohexyl)amino]acetonitrile typically involves the reaction of 2-oxocyclohexanecarbonitrile with methylamine under controlled conditions. The reaction is carried out in an organic solvent such as toluene or ethanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium or platinum can enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
[Methyl(2-oxocyclohexyl)amino]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
[Methyl(2-oxocyclohexyl)amino]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [Methyl(2-oxocyclohexyl)amino]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity. The nitrile group plays a crucial role in binding to the target molecules, while the cyclohexyl ring provides structural stability .
Comparación Con Compuestos Similares
Similar Compounds
Aminoacetonitrile: Contains an amino group and a nitrile group but lacks the cyclohexyl ring.
Acetonitrile: A simpler compound with a nitrile group but no amino or cyclohexyl groups.
Uniqueness
[Methyl(2-oxocyclohexyl)amino]acetonitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
83196-13-8 |
|---|---|
Fórmula molecular |
C9H14N2O |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
2-[methyl-(2-oxocyclohexyl)amino]acetonitrile |
InChI |
InChI=1S/C9H14N2O/c1-11(7-6-10)8-4-2-3-5-9(8)12/h8H,2-5,7H2,1H3 |
Clave InChI |
KELQPKPCFYENPH-UHFFFAOYSA-N |
SMILES canónico |
CN(CC#N)C1CCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Pyridin-2-yl)amino]cyclohexan-1-one](/img/structure/B14415328.png)
![Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B14415346.png)





![(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone](/img/structure/B14415378.png)


![Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl-](/img/structure/B14415381.png)

